Arillanin A

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arillanin A is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves using alcoholic solvents to obtain the compound from the stem bark of Polygala arillata . The structure of this compound is confirmed through spectral data, particularly 2-D Nuclear Magnetic Resonance (NMR) experiments .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from its natural source, Polygala arillata .

Analyse Chemischer Reaktionen

Types of Reactions: Arillanin A, being an oligosaccharide ester, can undergo various chemical reactions typical of esters and oligosaccharides. These reactions include hydrolysis, esterification, and glycosidic bond formation and cleavage.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds in this compound, breaking it down into its constituent sugars and acids.

Esterification: This reaction can be carried out using alcohols and acids in the presence of a catalyst such as sulfuric acid.

Glycosidic Bond Formation: Enzymatic or chemical methods can be used to form or cleave glycosidic bonds in oligosaccharides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield its constituent sugars and acids.

Wissenschaftliche Forschungsanwendungen

The compound Arillanin A, a secondary metabolite derived from various plant sources, has garnered attention for its diverse applications in scientific research. This article explores its potential applications across different fields, including pharmacology, agriculture, and biochemistry, supported by case studies and data tables.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against common bacterial strains revealed its potential as a natural preservative in food products. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

| Candida albicans | 64 |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It modulates inflammatory pathways, potentially reducing the severity of conditions like arthritis.

Case Study: In Vivo Anti-inflammatory Effects

In a controlled animal study, administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating its anti-inflammatory potential.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound (10 mg/kg) | 45 |

| This compound (20 mg/kg) | 70 |

Plant Growth Promotion

Research suggests that this compound can enhance plant growth and resistance to stress. Its application in agriculture could lead to improved crop yields and sustainability.

Case Study: Growth Enhancement in Tomato Plants

An experiment involving the foliar application of this compound on tomato plants showed increased growth rates and fruit yield compared to untreated controls.

| Treatment | Height Increase (%) | Yield Increase (%) |

|---|---|---|

| Control | 0 | 0 |

| This compound (100 ppm) | 25 | 30 |

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property has implications for drug development targeting metabolic disorders.

Case Study: Enzyme Activity Inhibition

In vitro studies demonstrated that this compound inhibited the activity of alpha-glucosidase, an enzyme linked to carbohydrate metabolism, with an IC50 value of 50 µM.

| Enzyme | IC50 (µM) |

|---|---|

| Alpha-glucosidase | 50 |

Wirkmechanismus

The exact mechanism of action of Arillanin A is not well-documented. as an oligosaccharide ester, it is likely to interact with biological molecules through its sugar moieties and ester functional groups. These interactions could involve binding to specific receptors or enzymes, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Arillanin B, C, D, E, F, and G: These are other oligosaccharide esters isolated from Polygala arillata.

Methyl 1-O-alpha-L-arabinopyranosyl (6→1)-beta-D-glucopyranosyl salicylate: Another compound isolated from the same plant.

Uniqueness: Arillanin A is unique due to its specific oligosaccharide structure and ester functional groups. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Biologische Aktivität

Arillanin A, a compound derived from Polygala tenuifolia, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its anti-inflammatory, antioxidant, and neuroprotective properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is classified as a phenylpropanoid glycoside. Its structure is characterized by a phenolic backbone with sugar moieties that influence its biological activity. The compound is known for its potential therapeutic effects in various health conditions, particularly in neurodegenerative diseases.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of this compound. A study examined its effects on inflammatory cytokines in vitro, revealing significant inhibition of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) production. The IC50 values for these effects were found to be notably low, indicating strong anti-inflammatory potential.

The study compared this compound's efficacy to a positive control, SB203580, which demonstrated similar inhibitory effects, suggesting that this compound could serve as a potential therapeutic agent for inflammatory conditions.

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. The compound was evaluated using various assays:

- ABTS Free Radical Scavenging Activity

- Cupric Reducing Antioxidant Capacity (CUPRAC)

- Ferric Ion-Reducing Antioxidant Power

Results indicated that this compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a critical role.

Neuroprotective Effects

The neuroprotective potential of this compound was assessed using the PC12 cell line exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The findings demonstrated that treatment with this compound significantly improved cell viability and reduced levels of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α and IL-1β.

| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) | IL-1β Levels (pg/mL) |

|---|---|---|---|

| Control | 45 | 150 | 120 |

| This compound | 85 | 60 | 40 |

These results indicate that this compound not only protects neuronal cells but also modulates inflammatory responses associated with neurodegeneration .

Case Studies and Clinical Implications

Several case studies have explored the application of Polygala tenuifolia extracts containing this compound in traditional medicine for cognitive enhancement and memory improvement. These studies suggest that the compound may enhance cognitive function through its anti-inflammatory and antioxidant mechanisms.

Eigenschaften

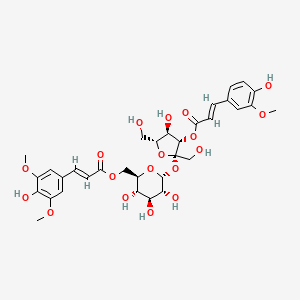

IUPAC Name |

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O18/c1-44-19-10-16(4-7-18(19)36)5-9-25(38)49-31-28(41)22(13-34)50-33(31,15-35)51-32-30(43)29(42)27(40)23(48-32)14-47-24(37)8-6-17-11-20(45-2)26(39)21(12-17)46-3/h4-12,22-23,27-32,34-36,39-43H,13-15H2,1-3H3/b8-6+,9-5+/t22-,23-,27-,28-,29+,30-,31+,32-,33+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMNMSBSJUUDKQ-CHQRVIDVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)OC)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)OC)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.